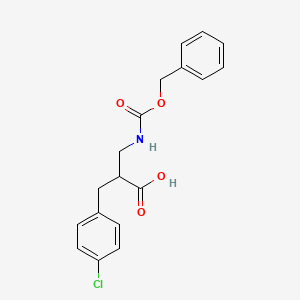
3-(((Benzyloxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((Benzyloxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid is a significant organic compound used extensively in various research and industrial applications. This compound, part of the amino acid derivatives family, showcases unique properties making it invaluable for scientific exploration.
Synthetic Routes and Reaction Conditions:
Formation of Benzyloxycarbonyl Chloride (Cbz-Cl): This step involves the reaction of benzyl alcohol with phosgene, leading to the formation of Cbz-Cl, an important intermediate for further steps.
Reaction with Amino Acid: The next step includes the protection of amino acids like alanine or glycine using Cbz-Cl in the presence of a base such as sodium bicarbonate or triethylamine, leading to the formation of Cbz-protected amino acids.
Chlorobenzyl Substitution: 4-chlorobenzyl bromide or chloride is then used to react with the intermediate, typically through nucleophilic substitution reactions under basic conditions, forming the desired product.
Industrial Production Methods: Scaling the production of this compound involves:
Batch Processing: Utilizing the above synthetic routes in controlled batch reactors.
Continuous Flow Production: Streamlining the synthesis using continuous flow reactors ensures higher yield and purity, crucial for industrial applications.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation, resulting in the formation of benzoic acid derivatives.
Reduction: Reduction of the benzyloxy group could potentially lead to the formation of benzylamine derivatives.
Substitution Reactions: Various nucleophilic or electrophilic substitutions can be performed on the chlorobenzyl moiety.
Common Reagents and Conditions:
Oxidation Reagents: Chromium trioxide, potassium permanganate.
Reduction Reagents: Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate for nucleophilic substitution.
Major Products Formed:
Benzoic Acid Derivatives: From oxidation.
Benzylamine Derivatives: From reduction.
Substituted Benzyl Compounds: From various substitutions.
Applications De Recherche Scientifique
3-(((Benzyloxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid is widely used across multiple disciplines:
Chemistry: As a versatile intermediate for the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a building block in the development of pharmaceuticals, particularly protease inhibitors.
Industry: In the production of specialized polymers and coatings.
Mécanisme D'action
The compound exerts its effects through various pathways:
Protease Inhibition: The benzyloxycarbonyl group (Cbz) provides steric hindrance, inhibiting protease enzymes, crucial in numerous biological processes.
Interaction with Receptors: The 4-chlorobenzyl group enhances binding affinity towards specific biological targets, modulating their activity.
Comparaison Avec Des Composés Similaires
3-(((Benzyloxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid stands out due to its unique combination of the benzyloxycarbonyl and chlorobenzyl groups. Similar compounds include:
N-Benzyloxycarbonyl-L-phenylalanine: Lacks the chlorobenzyl group, making it less potent in certain biological activities.
N-Benzyloxycarbonyl-4-chlorobenzylamine: Lacks the amino acid moiety, reducing its versatility in synthetic applications.
What fascinates you most about chemical compounds like this one?
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methyl]-3-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c19-16-8-6-13(7-9-16)10-15(17(21)22)11-20-18(23)24-12-14-4-2-1-3-5-14/h1-9,15H,10-12H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYCEABGKAGIHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(CC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














